molecular formula C18H16FNO4 B12139450 N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12139450
M. Wt: 329.3 g/mol
InChI Key: SNPUWZXBDCRETD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a fluoro group, a methyl group, and a carboxamide group attached to a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

Properties

Molecular Formula

C18H16FNO4

Molecular Weight

329.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H16FNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21)

InChI Key

SNPUWZXBDCRETD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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